molecular formula C20H32O4 B14718890 Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- CAS No. 22552-62-1

Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-

Cat. No.: B14718890
CAS No.: 22552-62-1
M. Wt: 336.5 g/mol
InChI Key: UJSIFMLXENIXBA-PUDAJJFRSA-N
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Description

Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is a complex organic compound belonging to the diterpenoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropyl side chain. It is derived from natural sources, particularly from the resin of coniferous trees, and has been studied for its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- typically involves several steps, starting from simpler diterpenoid precursors. The process often includes:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Isomerization: Conversion of double bonds to achieve the desired configuration.

    Functional Group Modification: Addition of the isopropyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources followed by purification. Advanced techniques such as chromatography and crystallization are employed to isolate the compound in its pure form. Large-scale synthesis may also utilize biotechnological methods, including microbial fermentation, to produce the compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its role in plant metabolism and defense mechanisms.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of natural resins and varnishes.

Mechanism of Action

The mechanism by which Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- exerts its effects involves interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopimaric Acid: Another diterpenoid with similar structural features but different functional groups.

    Abietic Acid: Shares the diterpenoid backbone but lacks the specific hydroxyl and isopropyl groups.

Uniqueness

Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is unique due to its specific hydroxylation pattern and the presence of an isopropyl group, which confer distinct chemical and biological properties compared to other diterpenoids.

This detailed article provides a comprehensive overview of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

22552-62-1

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

methyl (1R,4aS,4bR,7R,8S,10aS)-7,8-dihydroxy-4a-methyl-7-propan-2-yl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H32O4/c1-12(2)20(23)11-9-16-13(17(20)21)7-8-15-14(18(22)24-4)6-5-10-19(15,16)3/h7,12,14-17,21,23H,5-6,8-11H2,1-4H3/t14-,15+,16+,17+,19+,20-/m1/s1

InChI Key

UJSIFMLXENIXBA-PUDAJJFRSA-N

Isomeric SMILES

CC(C)[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)[C@@H]1O)O

Canonical SMILES

CC(C)C1(CCC2C(=CCC3C2(CCCC3C(=O)OC)C)C1O)O

Origin of Product

United States

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